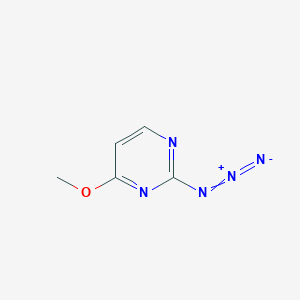

2-Azido-4-methoxypyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

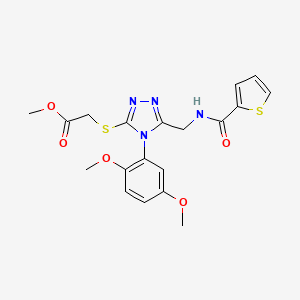

2-Azido-4-methoxypyrimidine is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The azide group (N3) and the methoxy group (OCH3) are functional groups attached to the pyrimidine ring .

Synthesis Analysis

The synthesis of 2-azido compounds, including 2-Azido-4-methoxypyrimidine, often involves the use of diazotransfer reactions . For example, a robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . The reaction involves the treatment of 2′-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3) .Molecular Structure Analysis

The molecular structure of 2-Azido-4-methoxypyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and functional groups such as an azide group (N3) and a methoxy group (OCH3) attached to it .Chemical Reactions Analysis

Azido compounds, including 2-Azido-4-methoxypyrimidine, are known for their reactivity. They can undergo a variety of reactions, including those involving the Staudinger reaction . The Staudinger reaction is a process in which azides are reduced to amines using phosphines .Applications De Recherche Scientifique

RNA Modification and Biotechnological Applications

2-Azido-4-methoxypyrimidine is a versatile building block for RNA modification. Its synthetic ease enables the generation of 2’-azido modified RNA, which has implications for siRNA technologies and RNA metabolic labeling approaches .

Anticancer Agents

This compound has been investigated for its potential as an anticancer agent. Researchers have explored its activity against specific cancer cell lines, making it an interesting candidate for further study in cancer therapy .

Antimicrobial and Antifungal Properties

2-Azido-4-methoxypyrimidine exhibits antimicrobial and antifungal activities. Its effects on microbial growth and viability make it relevant in the context of infectious diseases and drug development .

DNA Topoisomerase II Inhibitors

As a pyrimidine derivative, this compound has been studied as a DNA topoisomerase II inhibitor. These enzymes play a crucial role in DNA replication and repair, making them attractive targets for cancer treatment .

Antiparasitic Applications

Researchers have explored the potential of 2-azido-4-methoxypyrimidine as an antiparasitic agent. Its effects on parasites could lead to novel treatments for parasitic infections .

Cardiovascular and Antihypertensive Agents

Studies have indicated that pyrimidine derivatives, including 2-azido-4-methoxypyrimidine, may have cardiovascular benefits. Their effects on blood pressure regulation and vascular relaxation make them relevant in cardiovascular therapeutics .

Mécanisme D'action

Target of Action

2-Azido-4-methoxypyrimidine is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA . It is used to probe the biology of RNA, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Mode of Action

The compound interacts with its targets by being chemically engineered into the biomolecule of interest . A covalent linkage of the azido group to a reporter molecule, fluorescent dye, affinity tag, or transporter unit is formed by either Staudinger ligation, Cu (i)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry . The RNA azido group can be located at the ribose, the termini, the phosphate backbone, or the nucleobase .

Biochemical Pathways

The 2′-azido modification favors the RNA C3′-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site . This and other emerging applications in chemical biology require easy accessibility, i.e., the efficient synthesis of RNAs with site-specific 2′-azido anchors .

Result of Action

The molecular and cellular effects of 2-Azido-4-methoxypyrimidine’s action are primarily related to its role in RNA biology. By enabling site-specific labeling and functionalization of RNA, the compound allows researchers to probe the structure, dynamics, and localization of RNA . This has applications in a range of fields, including diagnostics, forensics, genetic analysis, and sequencing .

Action Environment

The action, efficacy, and stability of 2-Azido-4-methoxypyrimidine can be influenced by various environmental factors. For example, the inherent reactivity of P(III) species with azides according to the Staudinger reaction can make the preparation of azido modified nucleic acids by solid-phase synthesis problematic . Various strategies have been developed to bypass this limitation

Orientations Futures

The use of azido compounds in the synthesis of modified RNA is a promising area of research . The ease of generating 2′-azido RNA could pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Propriétés

IUPAC Name |

2-azido-4-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-11-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKICHBOQNWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-methoxypyrimidine | |

CAS RN |

1531848-24-4 |

Source

|

| Record name | 2-azido-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)

![1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2756503.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)